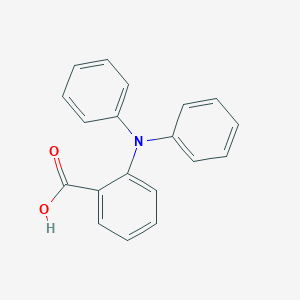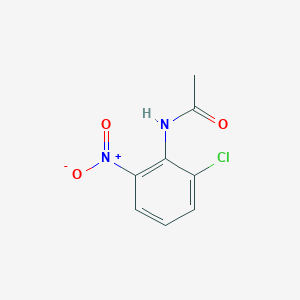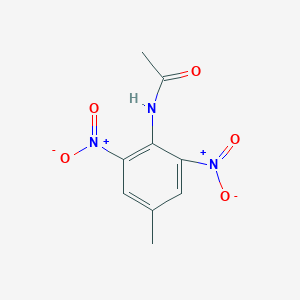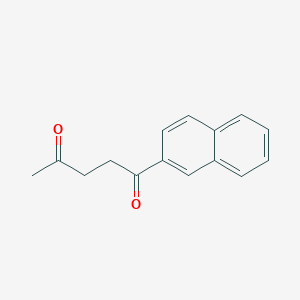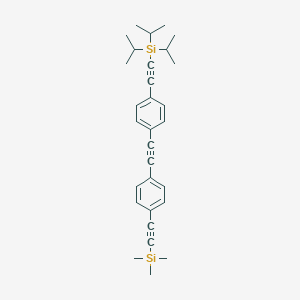
Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane, also known as Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane, is a useful research compound. Its molecular formula is C30H38Si2 and its molecular weight is 454.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intramolecular Chain Hydrosilylation
Intramolecular chain hydrosilylation of alkynylphenylsilanes using a silyl cation as a chain carrier demonstrates the potential for synthesizing benzosiloles, a class of heterocyclic compounds. This process requires the trimethylsilyl group to stabilize intermediary alkenyl carbocations, indicating the critical role of silicon-containing groups in facilitating complex organic transformations (Arii et al., 2016).
Silicon-Carbon Unsaturated Compounds
The study of thermal reactions of acylpolysilanes explores the thermolysis process, producing various silylated organic molecules. These reactions highlight the versatility of silicon compounds in creating structurally diverse molecules with potential applications in materials science and organic electronics (Ishikawa et al., 1996).
Electrochemical Silylation
Electrochemical silylation of phenylacetylene with chlorotrimethylsilane and dichlorodimethylsilane demonstrates an innovative method for attaching silyl groups to organic molecules. This technique opens new avenues for the functionalization of organic compounds with silicon, enhancing their stability and reactivity (Jouikov et al., 1996).
Synthesis of Transient Silenes
The creation of transient silenes through a modified Peterson reaction illustrates the potential of silicon compounds in generating reactive intermediates for synthetic chemistry. These intermediates can undergo various transformations, leading to the formation of novel organosilicon structures (Krempner et al., 1995).
Radical-Based Reducing Agent
Utilizing tris(trimethylsilyl)silane as a radical-based reducing agent in synthesis demonstrates the role of silicon compounds in facilitating redox reactions. This application is crucial for the development of new synthetic methodologies that are more efficient and environmentally friendly (Ballestri et al., 1991).
Propiedades
IUPAC Name |
trimethyl-[2-[4-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]phenyl]ethynyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38Si2/c1-24(2)32(25(3)4,26(5)6)23-21-30-18-14-28(15-19-30)11-10-27-12-16-29(17-13-27)20-22-31(7,8)9/h12-19,24-26H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQNVRYMXMTJOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C[Si](C)(C)C)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448251 |
Source


|
| Record name | Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane | |
CAS RN |
176977-35-8 |
Source


|
| Record name | Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)
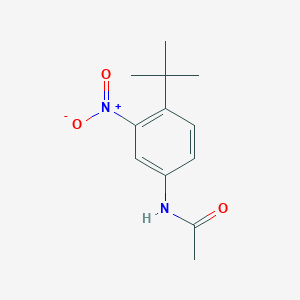
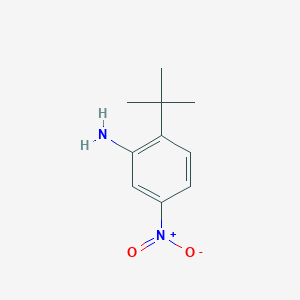
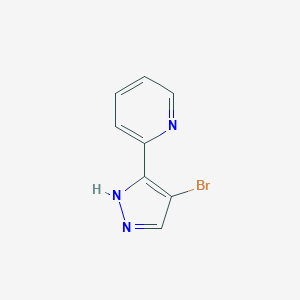
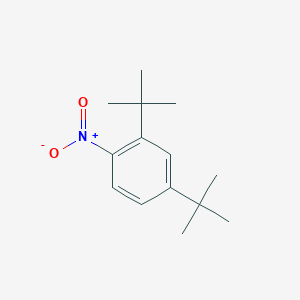


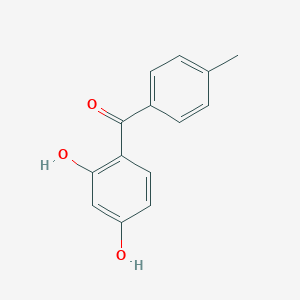
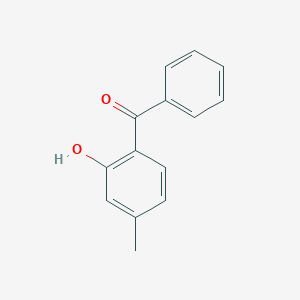
![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)
